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Introduction
In the late 1950s, the burgeoning crisis of penicillin resistance, particularly in Staphylococcus

aureus, necessitated the development of novel antibiotics. Methicillin, initially known by its

research code B.R.L. 1241 and later marketed as "Celbenin," emerged as a pivotal

development from the Beecham Research Laboratories. This semisynthetic penicillin was

specifically designed to resist inactivation by staphylococcal penicillinase, the enzyme

responsible for widespread penicillin resistance. This in-depth guide revisits the foundational

research papers of the early 1960s that first described the antibacterial prowess of methicillin,

providing a detailed look at the quantitative data, experimental methodologies, and the initial

understanding of its mechanism of action that paved the way for a new chapter in antibiotic

therapy.

Quantitative Assessment of Antibacterial Activity
The initial studies on methicillin's efficacy focused on its ability to inhibit the growth of and kill

various bacterial strains, with a significant emphasis on penicillin-resistant Staphylococcus

aureus. The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic

that prevents visible growth of a bacterium, was a key metric.

Minimum Inhibitory Concentration (MIC) Data
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The following tables summarize the MIC data from early seminal papers, showcasing

methicillin's activity against a range of staphylococci and other bacteria.

Table 1: MIC of Methicillin (B.R.L. 1241) against Penicillin-Sensitive and Penicillin-Resistant

Staphylococcus aureus

Bacterial Strain
Penicillinase
Production

MIC of Penicillin G
(µg/ml)

MIC of Methicillin
(µg/ml)

S. aureus (Oxford) - 0.02 2.5

Penicillin-Sensitive

Strains (Various)
- 0.01 - 0.04 1.25 - 2.5

Penicillin-Resistant

Strains (Various)
+ >1000 2.5 - 5.0

Data compiled from Rolinson et al., 1960.

Table 2: Emergence of Methicillin Resistance - MICs of "Celbenin" against Sensitive and

Resistant Staphylococcus aureus

Strain Type Number of Strains
MIC of "Celbenin"
(Methicillin) (µg/ml)

Penicillin-Sensitive 100 1.25 - 2.5

Penicillin-Resistant 100 2.5 - 5.0

"Celbenin"-Resistant 3 >100

Data from Jevons, 1961, describing the first observed instances of methicillin resistance.

Experimental Protocols of Early Methicillin
Research
The methodologies employed in the early 1960s laid the groundwork for standardized antibiotic

susceptibility testing. The following sections detail the key experimental protocols used to
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evaluate methicillin's antibacterial activity.

Determination of Minimum Inhibitory Concentration
(MIC)
The primary method for determining the MIC in these early studies was the serial broth dilution

method.

Protocol: Broth Dilution for MIC Determination

Media Preparation: A suitable liquid culture medium, such as nutrient broth or trypticase soy

broth, was prepared and sterilized.

Antibiotic Dilution Series: A series of twofold dilutions of methicillin (and penicillin G for

comparison) were prepared in the broth. The concentration range was selected to

encompass the expected MIC values.

Inoculum Preparation: The bacterial strains to be tested were grown in broth to a

standardized turbidity, often corresponding to a specific number of colony-forming units

(CFU) per milliliter. A typical inoculum size was approximately 10^5 CFU/ml in the final test

volume.

Inoculation: A standardized volume of the bacterial suspension was added to each tube in

the antibiotic dilution series, as well as to a positive control tube (broth with bacteria, no

antibiotic) and a negative control tube (broth only).

Incubation: The tubes were incubated under appropriate conditions, typically at 37°C for 18-

24 hours.

Reading Results: The MIC was determined as the lowest concentration of the antibiotic that

resulted in no visible turbidity (growth) after incubation.

Bactericidal Activity Assessment
To determine if methicillin was bactericidal (killed bacteria) or bacteriostatic (inhibited growth),

researchers performed subculturing from the clear tubes in the MIC assay.
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Protocol: Determination of Minimum Bactericidal Concentration (MBC)

Subculturing: Following the MIC determination, a small, standardized volume (e.g., 0.01 ml)

was taken from each tube that showed no visible growth.

Plating: The sampled volume was spread onto the surface of a suitable agar medium (e.g.,

nutrient agar or blood agar) that did not contain any antibiotic.

Incubation: The plates were incubated at 37°C for 24-48 hours.

Reading Results: The MBC was defined as the lowest concentration of the antibiotic from

which no bacterial colonies grew on the subculture plates, indicating a 99.9% kill of the

original inoculum.

Visualizing Experimental Workflows and
Mechanisms
The following diagrams, created using the DOT language, illustrate the key processes

described in the early methicillin research papers.
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Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
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Caption: Early Postulated Mechanism of Methicillin's Antibacterial Action.

Early Understanding of the Mechanism of Action
The initial research correctly postulated that methicillin, like other penicillins, interfered with the

synthesis of the bacterial cell wall.[1] The key innovation of methicillin was its resistance to the

hydrolytic action of penicillinase, an enzyme produced by resistant staphylococci that

inactivates standard penicillin.[1] This resistance was attributed to the steric hindrance provided

by the dimethoxyphenyl group in its chemical structure.

The mechanism was understood as follows:

Target: The primary target of methicillin was believed to be the enzymes responsible for the

final stages of peptidoglycan synthesis, which forms the rigid cell wall of bacteria. These

enzymes were later identified as penicillin-binding proteins (PBPs).

Inhibition: Methicillin binds to these enzymes, preventing them from cross-linking the

peptidoglycan chains.

Outcome: This inhibition of cell wall synthesis leads to a weakened cell wall that can no

longer withstand the internal osmotic pressure of the bacterium, ultimately resulting in cell

lysis and death.

The emergence of methicillin-resistant strains, as first reported by Jevons in 1961, was a

surprising and concerning development.[2] The mechanism of this resistance was not

immediately understood but was correctly hypothesized to be distinct from penicillinase

production, as these resistant strains were not found to inactivate methicillin. This observation

laid the groundwork for future research that would uncover the role of the mecA gene and the

production of an altered penicillin-binding protein, PBP2a.

Conclusion
The early research on methicillin in the 1960s marked a critical juncture in the fight against

antibiotic resistance. The meticulous quantitative analysis and the development of robust

experimental protocols not only established methicillin as a potent therapeutic agent against

penicillin-resistant Staphylococcus aureus but also set the stage for the ongoing study of

antibiotic resistance mechanisms. While the initial optimism was tempered by the rapid
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emergence of resistance, these foundational papers remain a cornerstone of antimicrobial

research, reminding us of the dynamic interplay between scientific innovation and bacterial

evolution.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b12296098?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC1952888/
https://www.bmj.com/content/1/5219/124.2
https://www.benchchem.com/product/b12296098#early-research-papers-on-methicillin-s-antibacterial-activity
https://www.benchchem.com/product/b12296098#early-research-papers-on-methicillin-s-antibacterial-activity
https://www.benchchem.com/product/b12296098#early-research-papers-on-methicillin-s-antibacterial-activity
https://www.benchchem.com/product/b12296098#early-research-papers-on-methicillin-s-antibacterial-activity
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12296098?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12296098?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12296098?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

